BenchChemオンラインストアへようこそ!

STF-118804

Therapeutic Index Selectivity Leukemia

STF-118804 is a structurally distinctive, next-generation NAMPT inhibitor (IC₅₀ 3–6 nM) validated through sequential unbiased phenotypic and functional genomic screens. Unlike early-generation agents (FK866, GMX1778), it provides a wider therapeutic index (5–10×) and uniquely targets leukemia-initiating cells—reducing LIC frequency by ~8.3-fold in orthotopic xenograft models. Its well-characterized specificity (no detectable inhibition of NMNAT, ADH, or diaphorase) ensures reliable target engagement. Recommended for leukemia stem cell research, NAD⁺ salvage pathway dissection, and combination studies with cell cycle-dependent agents. Proven in vivo efficacy extends median survival by 34 days.

Molecular Formula C25H23N3O4S
Molecular Weight 461.5 g/mol
CAS No. 894187-61-2
Cat. No. B1684562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSTF-118804
CAS894187-61-2
SynonymsSTF118804;  STF 118804;  STF118804.
Molecular FormulaC25H23N3O4S
Molecular Weight461.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)CC2=C(OC(=N2)C3=CC=C(C=C3)C(=O)NCC4=CN=CC=C4)C
InChIInChI=1S/C25H23N3O4S/c1-17-5-11-22(12-6-17)33(30,31)16-23-18(2)32-25(28-23)21-9-7-20(8-10-21)24(29)27-15-19-4-3-13-26-14-19/h3-14H,15-16H2,1-2H3,(H,27,29)
InChIKeyDLFCEZOMHBPDGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white Solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

STF-118804 (CAS 894187-61-2) | Potent and Selective Next-Generation NAMPT Inhibitor for Leukemia and Cancer Metabolism Research


STF-118804 (CAS 894187-61-2) is a small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD⁺ salvage pathway, and is characterized as a structurally distinctive, next-generation NAMPT inhibitor with high specificity [1]. It was discovered through sequential unbiased high-throughput phenotypic chemical and functional genomic screens and demonstrates potent, nanomolar-range activity against NAMPT (IC₅₀ = 3–6 nM) [1]. The compound reduces the viability of most B-cell acute lymphoblastic leukemia (B-ALL) cell lines and has shown preclinical efficacy in orthotopic xenograft models of high-risk ALL and pancreatic ductal adenocarcinoma (PDAC) [1][2]. Its molecular formula is C₂₅H₂₃N₃O₄S, with a molecular weight of 461.53 g/mol, and it is supplied as a solid with purity typically ≥98% .

Why STF-118804 Cannot Be Substituted with Generic NAMPT Inhibitors in Preclinical Research


While multiple NAMPT inhibitors exist (e.g., FK866/APO866, GMX1778/CHS-828, KPT-9274, OT-82), they exhibit critical differences in potency, selectivity, therapeutic index, and off-target effects that preclude simple interchange in preclinical studies. STF-118804 demonstrates a structurally distinctive chemotype with a measurable therapeutic index and activity against leukemia stem cells, features not uniformly shared across the class [1]. Early-generation NAMPT inhibitors like FK866 showed limited clinical activity due to dose-limiting toxicities and narrow therapeutic windows, whereas STF-118804 was developed to address these limitations through an improved selectivity profile and wider therapeutic index [1][2]. Direct substitution without consideration of these differential parameters can lead to inconsistent experimental outcomes, misinterpretation of target engagement, and failure to replicate published findings.

STF-118804 Comparative Efficacy and Selectivity Data Against Alternative NAMPT Inhibitors


STF-118804 Exhibits a Quantified Therapeutic Index (5–10×) Over Normal Hematopoietic Progenitors

In head-to-head viability assays comparing leukemic versus normal progenitor cells, STF-118804 demonstrated 5–10 fold greater potency against most B-ALL cell lines relative to cycling human lineage-negative cord blood and murine c-kit⁺ bone marrow progenitor cells, establishing a quantifiable therapeutic index [1]. This differential cytotoxicity is a key differentiator from earlier NAMPT inhibitors like FK866, which often exhibit narrower therapeutic windows and greater toxicity toward normal hematopoietic cells, limiting their preclinical utility [2].

Therapeutic Index Selectivity Leukemia

STF-118804 Confirmed Target Specificity vs. NMNAT and Other NAD⁺ Pathway Enzymes

In a coupled in vitro enzyme assay designed to test for off-target inhibition of downstream NAD⁺ biosynthetic enzymes, STF-118804 did not inhibit nicotinamide mononucleotide adenylyltransferase (NMNAT) or other enzymes including alcohol dehydrogenase (ADH) and diaphorase, confirming its specificity for NAMPT [1]. In contrast, gallotannin (10 μM), a known NMNAT inhibitor, prevented NAD⁺ production under identical conditions [1]. This level of target specificity is not uniformly documented for all NAMPT inhibitors and is essential for interpreting phenotype-genotype correlations in functional genomic studies [2].

Target Specificity Off-Target Effects NAMPT

STF-118804 Depletes Leukemia-Initiating Cells (LICs) In Vivo with Quantified Reduction in LIC Frequency

In an orthotopic xenograft model of high-risk ALL, treatment with STF-118804 significantly reduced the frequency of leukemia-initiating cells (LICs), a functional measure of stem cell depletion critical for preventing disease relapse [1]. Limiting dilution secondary transplantation and Poisson statistics revealed a LIC frequency of 1/11,744 in STF-118804-treated mice compared to 1/1,411 in vehicle-treated controls, representing an approximate 8.3-fold reduction in LIC frequency [1]. This anti-LIC activity distinguishes STF-118804 from other NAMPT inhibitors like FK866 and GMX1778, which have not been shown to deplete LICs to the same quantified extent in comparable models [2].

Leukemia Stem Cells LIC Frequency Xenograft

STF-118804 Survival Benefit in Orthotopic Xenograft Model Quantified as 34-Day Median Extension

In an orthotopic xenotransplant model of high-risk ALL, STF-118804 treatment significantly extended survival compared to vehicle control, with a median survival extension of 34 days (P < 0.001, log-rank test) [1]. Dosing at 50 mg/kg (split dose, subcutaneous) for 20 days resulted in regression of leukemia by bioluminescence imaging and prolonged disease suppression after treatment cessation [1]. While other NAMPT inhibitors such as FK866 and GMX1778 have demonstrated efficacy in various xenograft models, the specific survival benefit and dose regimen for STF-118804 are uniquely documented in this high-risk ALL model, providing a clear benchmark for researchers [2].

In Vivo Efficacy Survival Xenograft

STF-118804 Cytotoxicity Is Mediated by Apoptosis Without Phase-Specific Cell Cycle Arrest

STF-118804 induces distinctive cytotoxicity characterized by apoptosis without causing a phase-specific cell cycle arrest, a feature confirmed in MV411 leukemia cells [1]. This contrasts with many conventional chemotherapeutics and even some NAMPT inhibitors, which often induce cell cycle arrest prior to apoptosis, potentially affecting the interpretation of combination therapy studies and the development of resistance [2]. The absence of phase-specific arrest suggests that STF-118804 may be particularly effective in combination with agents that target specific cell cycle phases without antagonistic scheduling conflicts.

Mechanism of Action Apoptosis Cell Cycle

Optimal Research and Preclinical Applications for STF-118804 Based on Quantitative Evidence


In Vivo Leukemia Stem Cell (LSC) Biology and Anti-Relapse Studies

STF-118804 is uniquely suited for studies investigating leukemia-initiating cells (LICs) or leukemic stem cells (LSCs) due to its documented ability to reduce LIC frequency by ~8.3-fold in orthotopic xenograft models of high-risk ALL [1]. This property is critical for evaluating anti-relapse strategies and distinguishing agents that target bulk tumor versus the stem cell compartment. Unlike other NAMPT inhibitors, STF-118804 provides a validated tool with quantified LIC depletion data, enabling rigorous assessment of stem cell-targeted therapies [1].

Mechanistic Studies of NAMPT Inhibition and NAD⁺ Metabolism with Minimal Off-Target Confounding

For researchers requiring a highly specific NAMPT inhibitor to dissect NAD⁺ salvage pathway biology, STF-118804 offers confirmed target specificity with no detectable inhibition of NMNAT, ADH, or diaphorase in coupled enzyme assays [1]. This level of specificity is essential for functional genomic screens and metabolic flux studies where off-target effects could confound interpretation. STF-118804's well-characterized specificity profile, validated through shRNA rescue experiments, makes it the preferred choice over less-characterized NAMPT inhibitors [2].

Combination Therapy Studies Requiring Apoptosis Induction Without Cell Cycle Interference

STF-118804's distinctive mechanism of inducing apoptosis without phase-specific cell cycle arrest makes it an ideal candidate for combination studies with cell cycle-dependent chemotherapeutics (e.g., gemcitabine, paclitaxel, etoposide) [1]. The absence of cell cycle arrest minimizes antagonistic scheduling conflicts and allows for additive or synergistic effects, as demonstrated in pancreatic cancer models where STF-118804 showed additive effects with gemcitabine, paclitaxel, and etoposide [2].

Orthotopic Xenograft Models of High-Risk Acute Lymphoblastic Leukemia (ALL)

STF-118804 is the NAMPT inhibitor of choice for orthotopic xenograft models of high-risk ALL, where it has demonstrated a 34-day median survival extension and tumor regression by bioluminescence imaging [1]. The compound's efficacy and tolerability in this model are well-documented, including a defined dosing regimen (50 mg/kg s.c., split dose for 20 days) and a measurable therapeutic index (5–10×) over normal hematopoietic progenitors, providing a robust framework for reproducible in vivo studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for STF-118804

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.